4-Decyl-3-methyl-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decyl-3-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone class This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-3-methyl-1,3-oxazolidin-2-one typically involves the reaction of a decylamine derivative with an appropriate carbonyl compound under controlled conditions. One common method involves the cyclization of N-decyl-N-methylcarbamate in the presence of a base, such as sodium hydride, to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
4-Decyl-3-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decyl or methyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
4-Decyl-3-methyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and stereoselective transformations.
Biology: Investigated for its potential antibacterial properties, particularly against Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent due to its unique mechanism of action.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Decyl-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of functional proteins. This action disrupts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3-oxazolidin-2-one: A simpler oxazolidinone derivative with similar chemical properties.
Linezolid: An oxazolidinone antibiotic with a well-documented mechanism of action against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects compared to linezolid.
Uniqueness
4-Decyl-3-methyl-1,3-oxazolidin-2-one is unique due to its decyl and methyl substituents, which confer specific chemical and biological properties. These substituents may enhance its lipophilicity and interaction with biological membranes, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
128275-86-5 |
---|---|
Molekularformel |
C14H27NO2 |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
4-decyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H27NO2/c1-3-4-5-6-7-8-9-10-11-13-12-17-14(16)15(13)2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
VANZPDXXLKKLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1COC(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.